Bis(4-methyl-3,5-dinitrophenyl)methanone
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Overview
Description
Bis(4-methyl-3,5-dinitrophenyl)methanone: is an organic compound with the molecular formula C15H10N4O9 . It is characterized by the presence of two 4-methyl-3,5-dinitrophenyl groups attached to a central methanone (carbonyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methyl-3,5-dinitrophenyl)methanone typically involves the nitration of 4-methylacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. The Friedel-Crafts acylation then attaches the two nitrated phenyl groups to a central carbonyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methyl-3,5-dinitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Bis(4-methyl-3,5-dinitrophenyl)methanone is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its nitro groups can be reduced to amino groups, which can then be used to label proteins and other biomolecules .
Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Bis(4-methyl-3,5-dinitrophenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitro groups can undergo reduction to form reactive intermediates that can covalently modify target molecules. This modification can alter the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Bis(3,5-dinitrophenyl)methanone: Similar structure but lacks the methyl groups at the 4-position.
4,4’-Dinitrobenzophenone: Contains nitro groups but lacks the methyl groups and has a different central structure.
Uniqueness: Bis(4-methyl-3,5-dinitrophenyl)methanone is unique due to the presence of both methyl and nitro groups on the phenyl rings. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H10N4O9 |
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Molecular Weight |
390.26 g/mol |
IUPAC Name |
bis(4-methyl-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C15H10N4O9/c1-7-11(16(21)22)3-9(4-12(7)17(23)24)15(20)10-5-13(18(25)26)8(2)14(6-10)19(27)28/h3-6H,1-2H3 |
InChI Key |
KNOBUJAQSMBGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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